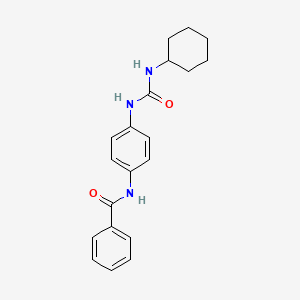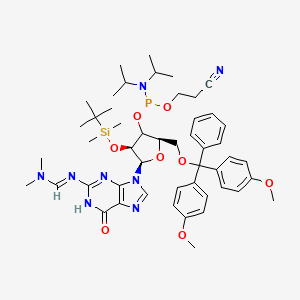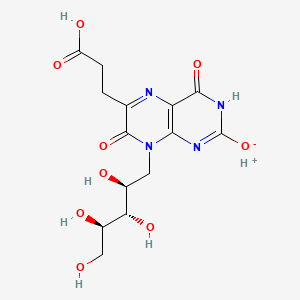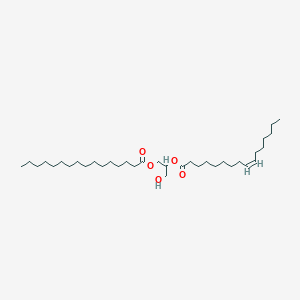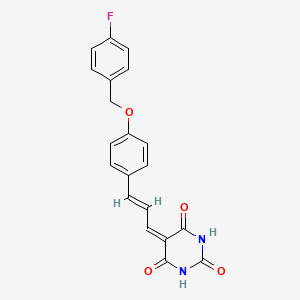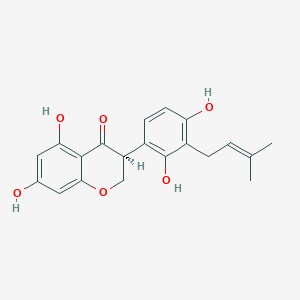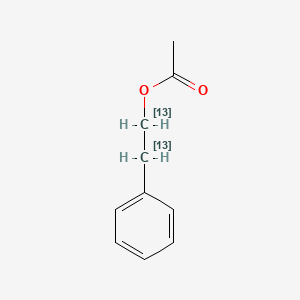
HIV-1 inhibitor-57
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-57 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-57 typically involves the incorporation of a pyridine moiety, which is a common feature in many HIV-1 integrase inhibitors . The synthetic route may include steps such as:
Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Functionalization of the pyridine ring: This involves introducing functional groups that enhance the inhibitory activity of the compound. Common reagents used in this step include halogenating agents and organometallic reagents.
Coupling reactions: These are used to attach additional moieties that improve the pharmacokinetic properties of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
HIV-1 inhibitor-57 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridine ring, potentially altering the compound’s activity.
Reduction: This can be used to convert ketones or aldehydes into alcohols, which may enhance the compound’s solubility.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups to fine-tune the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
科学研究应用
HIV-1 inhibitor-57 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyridine-containing molecules.
Biology: Employed in studies to understand the mechanisms of HIV-1 integration and replication.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infection.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
作用机制
HIV-1 inhibitor-57 exerts its effects by targeting the HIV-1 integrase enzyme, which is responsible for integrating viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the strand transfer reaction. This inhibition blocks the integration of viral DNA, thereby halting the replication cycle of HIV-1 .
相似化合物的比较
HIV-1 inhibitor-57 can be compared with other integrase strand transfer inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique due to its specific structural features and binding affinity for the integrase enzyme. It may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties compared to other INSTIs .
Similar Compounds
The similar compounds listed above share the same mechanism of action but differ in their chemical structures and pharmacological profiles .
属性
分子式 |
C25H24FN5O3S |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+ |
InChI 键 |
XMJKDGOWZBLCPA-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



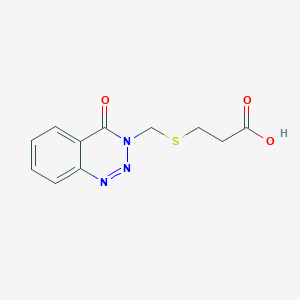
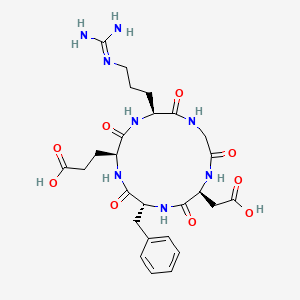
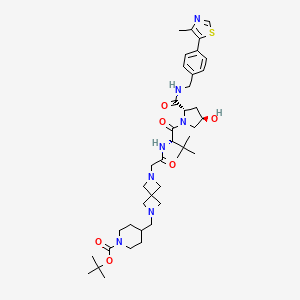
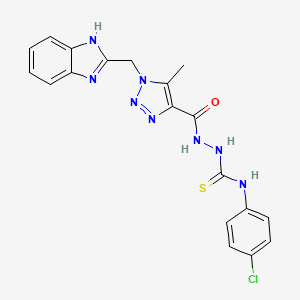
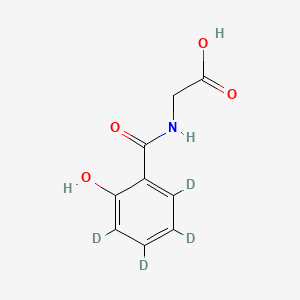
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
